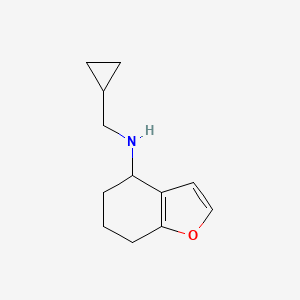

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Description

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a substituted benzofuran-4-amine derivative characterized by a cyclopropylmethyl group attached to the amine nitrogen of the tetrahydrobenzofuran core. The compound’s structure combines a bicyclic framework (4,5,6,7-tetrahydro-1-benzofuran) with a strained cyclopropane ring, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |

InChI |

InChI=1S/C12H17NO/c1-2-11(13-8-9-4-5-9)10-6-7-14-12(10)3-1/h6-7,9,11,13H,1-5,8H2 |

InChI Key |

ZIXWMISUCBPKSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)OC=C2)NCC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize the synthesis and minimize waste. These methods are designed to be efficient and environmentally friendly, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine with its closest structural analog, N-[3-(methylsulfanyl)propyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine , based on available data.

Table 1: Key Structural and Physicochemical Differences

| Property | This compound | N-[3-(methylsulfanyl)propyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO (inferred) | C₁₂H₁₉NOS |

| Molar Mass (g/mol) | ~205.3 (estimated) | 225.35 |

| Substituent Group | Cyclopropylmethyl | 3-(Methylsulfanyl)propyl |

| Key Functional Features | Strained cyclopropane ring | Thioether (S-CH₃) group |

| Potential Lipophilicity (LogP) | Higher (cyclopropane enhances hydrophobicity) | Moderate (thioether introduces polarizability) |

Substituent-Driven Properties

Cyclopropylmethyl vs. 3-(Methylsulfanyl)propyl :

The cyclopropylmethyl group introduces steric strain and rigidity, which may enhance metabolic stability by resisting enzymatic oxidation. In contrast, the 3-(methylsulfanyl)propyl substituent contains a sulfur atom, enabling hydrogen bonding or polar interactions with biological targets. The thioether group could also increase susceptibility to oxidative metabolism .Molecular Weight and Solubility : The methylsulfanylpropyl analog has a higher molar mass (225.35 g/mol vs. ~205.3 g/mol) due to the sulfur atom and additional methyl group. However, the thioether’s polar nature may improve aqueous solubility compared to the cyclopropylmethyl derivative, which is likely more lipophilic .

Biological Activity

N-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine (CAS 56771-63-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 191.26 g/mol

The compound features a benzofuran ring structure with a tetrahydro configuration and an amine functional group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has shown affinity for several receptor types, including sigma receptors and serotonin receptors. Its binding affinity and selectivity can influence neurotransmitter systems, potentially affecting mood and pain perception .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored for its potential as a tyrosinase inhibitor, which is relevant in the context of skin pigmentation disorders .

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In experimental models of pain:

- Case Study : In a rat model of neuropathic pain, administration of the compound resulted in a notable reduction in pain behavior scores compared to control groups. The effective dose range was identified as 10–30 mg/kg .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects:

- Study Findings : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions .

Comparative Activity

To illustrate the relative potency of this compound against other compounds with similar structures or activities, the following table summarizes key findings:

| Compound Name | Activity Type | Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| This compound | Antinociceptive | 10–30 | |

| CGP 28238 | Anti-inflammatory | 0.05 | |

| Other Benzofuran Derivatives | Variable | Varies |

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Toxicological assessments indicate that this compound may cause skin irritation upon exposure and should be handled with care. Long-term studies are necessary to fully understand its safety profile and any potential side effects .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine?

Answer:

A multi-step approach is typically employed, involving:

- Cyclopropane Introduction: Reacting cyclopropanecarboxaldehyde with a benzofuran precursor under reductive amination conditions (e.g., NaBH3CN in MeOH) to install the cyclopropylmethyl group.

- Ring Functionalization: Subsequent coupling reactions, such as amidation or alkylation, to stabilize the tetrahydrobenzofuran core. For example, describes analogous steps using EtOH as a solvent and triethylamine as a base to optimize yield .

- Purification: Column chromatography (silica gel, 25% EtOAc in hexane) or crystallization (e.g., using EtOAc/hexane mixtures) ensures purity ≥98% .

Advanced: How can researchers address conflicting NMR data when characterizing the compound’s stereochemistry?

Answer:

Discrepancies in coupling constants or peak splitting (e.g., δ 0.06–0.20 ppm for cyclopropyl protons in ) require:

- 2D NMR Techniques: Utilize HSQC and NOESY to confirm spatial relationships between protons, particularly for cyclopropylmethyl and benzofuran moieties.

- Comparative Analysis: Cross-reference with structurally similar compounds, such as the tetrahydrofuropyrimidines in , where ¹H-NMR data (e.g., δ 7.03–8.13 ppm for aromatic protons) validate ring substitution patterns .

- Computational Modeling: DFT calculations to predict chemical shifts and compare with experimental data .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

- HPLC/LCMS: Monitor reaction progress and purity (e.g., used LCMS to confirm >95% yield in oxadiazole formation) .

- TLC: Validate intermediate steps (e.g., PE:EtOAc = 1:1, Rf = 0.6 in ) .

- Melting Point Analysis: Confirm crystalline consistency (e.g., 193.0–194.2°C for a benzofuran analog in ) .

Advanced: What strategies improve yield in cyclopropylmethyl group installation under reductive amination?

Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., EtOH) to enhance proton shuttling, as demonstrated in for analogous amine syntheses .

- Catalyst Screening: Test NaBH3CN vs. NaBH(OAc)3 to balance reactivity and selectivity.

- Temperature Control: Maintain 30–80°C to avoid cyclopropane ring strain while ensuring complete reduction .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- PPE: Wear gloves, goggles, and lab coats to prevent exposure (similar to protocols for ethyltetrahydropyran-4-amine in ) .

- Ventilation: Use fume hoods when working with volatile amines or solvents like EtOAc .

- Waste Management: Segregate halogenated byproducts (e.g., from TsOH in ) for professional disposal .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications: Synthesize analogs with varying substituents on the benzofuran ring (e.g., trifluoromethyl groups, as in ) to assess electronic effects .

- Biological Assays: Use in vitro models (e.g., enzyme inhibition assays) to correlate structural changes (e.g., cyclopropylmethyl vs. ethyl groups) with activity.

- Data Correlation: Apply multivariate analysis to link NMR-derived conformational data (e.g., coupling constants) with bioactivity trends .

Basic: What storage conditions ensure long-term stability?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent degradation (as recommended for similar amines in ) .

- Desiccation: Use silica gel packs to mitigate hygroscopicity, critical for amine stability.

Advanced: How can hygroscopicity challenges be mitigated during scale-up?

Answer:

- Lyophilization: Freeze-dry the compound post-purification to remove residual solvents.

- Coating Techniques: Encapsulate in inert matrices (e.g., PEG) to reduce moisture uptake, as suggested by handling protocols in .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Binary Mixtures: EtOAc/hexane (3:1) or MeCN/H2O, as used in to achieve colorless crystals with sharp melting points .

- Gradient Elution: Adjust ratios dynamically during column chromatography to resolve polar impurities .

Advanced: How do electronic effects of substituents impact reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl groups (e.g., in ) increase electrophilicity, accelerating amidation but requiring stricter temperature control (80°C) .

- Steric Effects: Bulky substituents on the benzofuran ring may hinder cyclopropane alignment, necessitating molecular dynamics simulations for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.